Propyl[1-(pyridin-3-YL)ethyl]amine
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Overview
Description
Propyl[1-(pyridin-3-YL)ethyl]amine is an organic compound that belongs to the class of amines It consists of a propyl group attached to a 1-(pyridin-3-yl)ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl[1-(pyridin-3-YL)ethyl]amine can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl[1-(pyridin-3-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the pyridine ring undergoes electrophilic or nucleophilic substitution, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions may require catalysts and specific temperature control.
Major Products
The major products formed from these reactions include various pyridine derivatives, reduced amine compounds, and substituted pyridine compounds, depending on the specific reaction pathway and conditions.
Scientific Research Applications
Propyl[1-(pyridin-3-YL)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Propyl[1-(pyridin-3-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinyl)ethanamine: Similar structure but lacks the propyl group.
3-(1-Aminoethyl)pyridine: Another related compound with slight structural differences.
1-(3-Pyridyl)ethylamine: Shares the pyridine and ethylamine moiety but differs in the substituent groups.
Uniqueness
Propyl[1-(pyridin-3-YL)ethyl]amine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its solubility and stability in various environments.
Biological Activity
Propyl[1-(pyridin-3-YL)ethyl]amine is a synthetic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its unique structure, comprising a propyl group and a pyridine ring substituted with an ethylamine moiety, suggests various interactions with biological systems. This article reviews the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Reaction with 3-Pyridinecarboxaldehyde : This method involves reacting 3-pyridinecarboxaldehyde with propylamine in the presence of reducing agents like sodium borohydride under mild conditions (25°C). The product is purified via distillation or recrystallization.
- Industrial Production : In industrial settings, continuous flow reactors may be utilized to ensure consistent quality and yield. Advanced purification techniques such as chromatography are often employed.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. This interaction can modulate their activity, influencing several biological pathways including:
- Signal Transduction : The compound may affect cellular signaling pathways.
- Gene Expression Regulation : It could influence gene expression patterns.
- Metabolic Processes : The compound may alter metabolic activities within cells.
Pharmacological Potential
Research indicates that this compound exhibits significant pharmacological potential in various areas:
- Antimicrobial Activity : Studies have shown that compounds containing nitrogen-based heterocycles like pyridine derivatives often display notable antibacterial properties. For instance, related compounds have demonstrated efficacy against N. meningitidis and H. influenzae .
- Neuroprotective Effects : Similar compounds have been noted for their neuroprotective properties, suggesting that this compound may also offer benefits in neurological disorders .
- Anticancer Activity : The compound's structural features could enhance its effectiveness in targeting cancer cells, potentially leading to the development of new anticancer therapies .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-(Pyridin-2-yl)ethylamine | Pyridine ring with ethylamine | Known for neuroprotective effects |
4-(Ethoxy)phenethylamine | Ethoxy group attached to phenethyl | Exhibits significant antidepressant properties |
2-(Amino)phenol | Amino group on phenolic ring | Antioxidant properties |
1-(Pyridin-3-yl)propan-1-one | Pyridine ring with ketone | Potential anticancer activity |
The propyl group in this compound enhances its solubility and bioavailability, which may improve its pharmacological profile compared to these structurally similar compounds .
Case Studies and Research Findings
Recent studies have explored the biological activities of various derivatives of amines similar to this compound:
- Antichlamydial Activity : Research indicated that certain pyridine derivatives exhibited selective activity against Chlamydia, providing a basis for developing targeted treatments .
- In Vivo Efficacy : A study highlighted the compound's potential in murine models for tuberculosis treatment, demonstrating significant efficacy against M. tuberculosis .
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-(1-pyridin-3-ylethyl)propan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-3-6-12-9(2)10-5-4-7-11-8-10/h4-5,7-9,12H,3,6H2,1-2H3 |
InChI Key |
PLGIGLXQHMVTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CN=CC=C1 |
Origin of Product |
United States |
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